molecular formula C19H17Cl2NO5 B5022730 2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(2,3-DICHLOROPHENYL)CARBAMOYL]PROPANOATE

2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(2,3-DICHLOROPHENYL)CARBAMOYL]PROPANOATE

Cat. No.: B5022730
M. Wt: 410.2 g/mol
InChI Key: ANFYAENYCYBYHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(2,3-DICHLOROPHENYL)CARBAMOYL]PROPANOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a dichlorophenyl group, and a carbamoyl propanoate moiety.

Properties

IUPAC Name

[2-(4-methoxyphenyl)-2-oxoethyl] 4-(2,3-dichloroanilino)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2NO5/c1-26-13-7-5-12(6-8-13)16(23)11-27-18(25)10-9-17(24)22-15-4-2-3-14(20)19(15)21/h2-8H,9-11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANFYAENYCYBYHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)COC(=O)CCC(=O)NC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(2,3-DICHLOROPHENYL)CARBAMOYL]PROPANOATE typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylacetic acid with oxalyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2,3-dichloroaniline to form the amide. Finally, the esterification of the amide with ethyl 3-bromopropanoate yields the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(2,3-DICHLOROPHENYL)CARBAMOYL]PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include nucleophiles such as amines and thiols.

Major Products Formed

    Oxidation: Formation of 2-(4-hydroxyphenyl)-2-oxoethyl 3-[(2,3-dichlorophenyl)carbamoyl]propanoate.

    Reduction: Formation of 2-(4-methoxyphenyl)-2-hydroxyethyl 3-[(2,3-dichlorophenyl)carbamoyl]propanoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(2,3-DICHLOROPHENYL)CARBAMOYL]PROPANOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(2,3-DICHLOROPHENYL)CARBAMOYL]PROPANOATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(2,4-DICHLOROPHENYL)CARBAMOYL]PROPANOATE
  • 2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(2,5-DICHLOROPHENYL)CARBAMOYL]PROPANOATE
  • 2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(2,6-DICHLOROPHENYL)CARBAMOYL]PROPANOATE

Uniqueness

The uniqueness of 2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(2,3-DICHLOROPHENYL)CARBAMOYL]PROPANOATE lies in its specific substitution pattern and the presence of both methoxy and dichlorophenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.